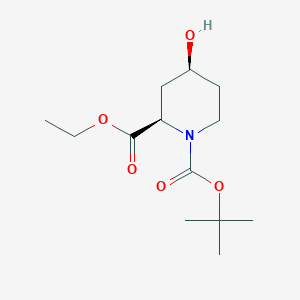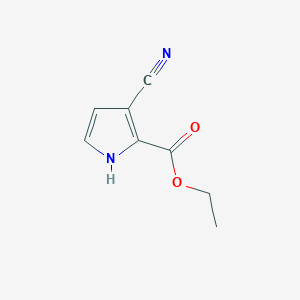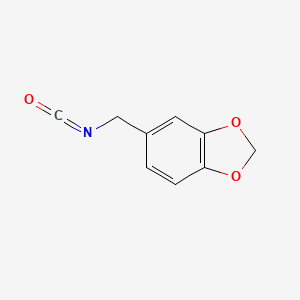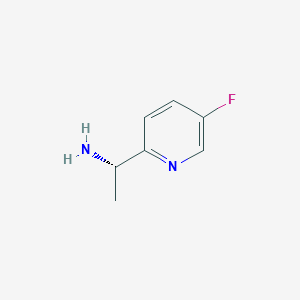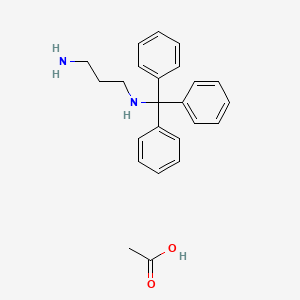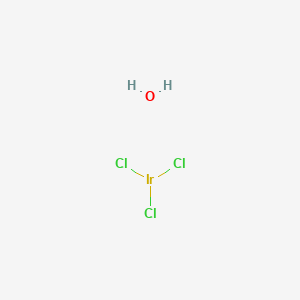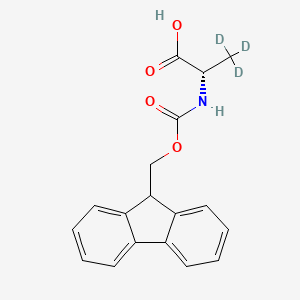
Fmoc-ala-oh (3,3,3-d3)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fmoc-ala-oh (3,3,3-d3) has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Helps in studying protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications .
Mecanismo De Acción
Target of Action
Fmoc-Ala-OH (3,3,3-d3) is a deuterated derivative of Fmoc-Ala-OH . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino groups of the N-terminal amino acid in peptide chains .
Mode of Action
Fmoc-Ala-OH (3,3,3-d3) functions as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This temporary masking of the N-terminal amino group prevents unwanted side reactions during the peptide assembly process .
Biochemical Pathways
The compound plays a crucial role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is commonly used in the preparation of triazolopeptides and azapeptides .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals
Result of Action
The result of the action of Fmoc-Ala-OH (3,3,3-d3) is the successful synthesis of peptides with the desired sequence . This is achieved through the stepwise addition of amino acids, with Fmoc-Ala-OH (3,3,3-d3) serving as a protecting group for the amino group of the N-terminal amino acid .
Action Environment
The action of Fmoc-Ala-OH (3,3,3-d3) is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound . The compound is typically stored at a temperature of 2-8°C .
Análisis Bioquímico
Biochemical Properties
Fmoc-ala-oh (3,3,3-d3) plays a significant role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used as a building block in the preparation of triazolopeptides and azapeptides. The compound’s interaction with enzymes such as peptidyl transferases facilitates the formation of peptide bonds, which are crucial for protein synthesis. Additionally, Fmoc-ala-oh (3,3,3-d3) is involved in the synthesis of bis-cationic porphyrin peptides, which have applications in biomedical research .
Cellular Effects
The effects of Fmoc-ala-oh (3,3,3-d3) on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By incorporating this compound into peptides, researchers can study its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-ala-oh (3,3,3-d3) can be used to investigate the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the compound’s influence on gene expression can be studied by analyzing the expression levels of specific genes in response to peptide treatment .
Molecular Mechanism
At the molecular level, Fmoc-ala-oh (3,3,3-d3) exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The Fmoc group protects the amino group of alanine, allowing for selective deprotection and subsequent peptide bond formation. This orthogonal protection strategy ensures that the peptide synthesis proceeds efficiently without unwanted side reactions. The deuterium atoms in Fmoc-ala-oh (3,3,3-d3) provide a mass shift that can be detected using mass spectrometry, aiding in the identification and quantification of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-ala-oh (3,3,3-d3) can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C. Prolonged exposure to higher temperatures or moisture can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that peptides synthesized using Fmoc-ala-oh (3,3,3-d3) maintain their stability and functionality over extended periods, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of Fmoc-ala-oh (3,3,3-d3) in animal models vary with different dosages. At lower dosages, the compound is well-tolerated and does not exhibit any toxic or adverse effects. At higher dosages, there may be threshold effects that could lead to toxicity. Studies have shown that the optimal dosage for peptide synthesis using Fmoc-ala-oh (3,3,3-d3) depends on the specific application and the desired outcome. It is essential to carefully monitor the dosage to avoid any potential adverse effects .
Metabolic Pathways
Fmoc-ala-oh (3,3,3-d3) is involved in various metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the incorporation of amino acids into peptides. Additionally, Fmoc-ala-oh (3,3,3-d3) can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. Understanding these interactions is essential for optimizing peptide synthesis and studying the metabolic effects of deuterated compounds .
Transport and Distribution
Within cells and tissues, Fmoc-ala-oh (3,3,3-d3) is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For example, amino acid transporters may play a role in the cellular uptake of Fmoc-ala-oh (3,3,3-d3), ensuring its availability for peptide synthesis. Additionally, the compound’s distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of Fmoc-ala-oh (3,3,3-d3) can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, peptides synthesized using Fmoc-ala-oh (3,3,3-d3) may localize to the endoplasmic reticulum or Golgi apparatus, where they undergo further processing and modification. Understanding the subcellular localization of Fmoc-ala-oh (3,3,3-d3) is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-ala-oh (3,3,3-d3) typically involves the reaction of alanine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like acetone, and the product is purified through extraction and crystallization .
Industrial Production Methods
Industrial production of Fmoc-ala-oh (3,3,3-d3) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often available in bulk and can be packaged on demand .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-ala-oh (3,3,3-d3) undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly used in peptide synthesis where the Fmoc group is removed to allow further chain elongation.
Oxidation and Reduction: These reactions are less common but can be used to modify the alanine residue.
Common Reagents and Conditions
Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.
Oxidation/Reduction: Specific reagents like hydrogen peroxide or sodium borohydride may be used depending on the desired modification.
Major Products
The major products formed from these reactions are typically peptides with the desired sequence, where Fmoc-ala-oh (3,3,3-d3) serves as a building block .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gly-OH-15N: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Phe-OH-2,3,3-d3: A deuterated derivative of Fmoc-protected phenylalanine.
Fmoc-Ser-OH: Fmoc-protected serine used in similar applications
Uniqueness
Fmoc-ala-oh (3,3,3-d3) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies using techniques like NMR spectroscopy. This makes it particularly valuable in research settings where precise isotopic labeling is required .
Propiedades
IUPAC Name |
(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DCLJDFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583861 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225101-67-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
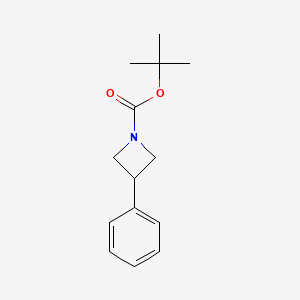
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)


